3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
Overview
Description
3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches: Research has focused on synthesizing new derivatives of 2-thioxoimidazolidin-4-one through various chemical reactions, including S-alkylation and Mannich reactions. These methods provide a pathway for the development of compounds with potential biological and chemical utility (Khalifa et al., 2015).
Biological Activity
- Antimicrobial and Anticancer Properties: Compounds structurally related to the target molecule have been evaluated for their antimicrobial and anticancer activities. For instance, thiazole and 2-thioxoimidazolidinone derivatives have shown promising results against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents (Sherif et al., 2013).
- Enzyme Inhibition: Analogs of 2-thioxoimidazolidin-4-one have been investigated for their ability to inhibit specific enzymes, suggesting their application in designing enzyme inhibitors that could be used in treating diseases where enzyme regulation is crucial (Sheppard & Wiggan, 1971).
Material Science Applications
- Chemical Building Blocks: Some studies have explored the use of 2-thioxoimidazolidin-4-one derivatives as building blocks for the synthesis of complex molecules. These compounds serve as versatile intermediates in organic synthesis, enabling the creation of a wide range of materials with potential applications in various industries (El-Gaby et al., 2009).
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-16-13(18)10(15(2)14(16)20)7-9-5-6-12(19-3)11(17)8-9/h5-8,17H,4H2,1-3H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROLHTRTGWUXEE-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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